molecular formula C8H4ClNO2 B6253838 3-chloro-6-ethynylpyridine-2-carboxylic acid CAS No. 1823365-41-8

3-chloro-6-ethynylpyridine-2-carboxylic acid

Katalognummer: B6253838
CAS-Nummer: 1823365-41-8
Molekulargewicht: 181.57 g/mol
InChI-Schlüssel: MJHCYIVWIZMVFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-6-ethynylpyridine-2-carboxylic acid is a synthetic compound widely used in the field of organic chemistry due to its unique physical and chemical properties. This compound was first synthesized in 1975 by G. Halazy et al. It has gained popularity in the scientific community due to its wide range of applications in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-ethynylpyridine-2-carboxylic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with ethynylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-6-ethynylpyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a catalyst or under UV light.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the chlorine atom.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.

    Oxidation and Reduction Reactions: Products include oxides or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-chloro-6-ethynylpyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-chloro-6-ethynylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-chloropyridine-2-carboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.

    6-ethynylpyridine-2-carboxylic acid: Lacks the chlorine atom, leading to variations in chemical behavior and biological activity.

    3-chloro-5-ethynylpyridine-2-carboxylic acid: Similar structure but with the ethynyl group at a different position, affecting its properties and uses.

Uniqueness

3-chloro-6-ethynylpyridine-2-carboxylic acid is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical reactions and its wide range of applications in research and industry make it a valuable compound in the field of organic chemistry.

Eigenschaften

CAS-Nummer

1823365-41-8

Molekularformel

C8H4ClNO2

Molekulargewicht

181.57 g/mol

IUPAC-Name

3-chloro-6-ethynylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H4ClNO2/c1-2-5-3-4-6(9)7(10-5)8(11)12/h1,3-4H,(H,11,12)

InChI-Schlüssel

MJHCYIVWIZMVFJ-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=NC(=C(C=C1)Cl)C(=O)O

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.